4-(4-Chloro-benzoylamino)-butyric acid
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Overview
Description
4-(4-Chloro-benzoylamino)-butyric acid is an organic compound characterized by the presence of a benzoyl group substituted with a chlorine atom at the para position and an amide linkage to a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-benzoylamino)-butyric acid typically involves the following steps:
Formation of 4-Chlorobenzoyl Chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction produces 4-chlorobenzoyl chloride, which is a key intermediate.
Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with butyric acid in the presence of a base such as pyridine. This reaction forms the amide bond, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-benzoylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of 4-(4-Chloro-benzylamino)-butyric acid.
Substitution: Formation of 4-(4-Hydroxy-benzoylamino)-butyric acid or 4-(4-Amino-benzoylamino)-butyric acid.
Scientific Research Applications
4-(4-Chloro-benzoylamino)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-benzoylamino)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: An intermediate used in the synthesis of 4-(4-Chloro-benzoylamino)-butyric acid.
4-(4-Hydroxy-benzoylamino)-butyric acid: A derivative formed through nucleophilic substitution.
4-(4-Amino-benzoylamino)-butyric acid: Another derivative formed through nucleophilic substitution.
Uniqueness
This compound is unique due to the presence of both a chlorine-substituted benzoyl group and a butyric acid moiety This combination imparts specific chemical and biological properties that are distinct from other similar compounds
Properties
IUPAC Name |
4-[(4-chlorobenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIULYDSMYROG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367120 |
Source
|
Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71455-51-1 |
Source
|
Record name | 4-(4-Chloro-benzoylamino)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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